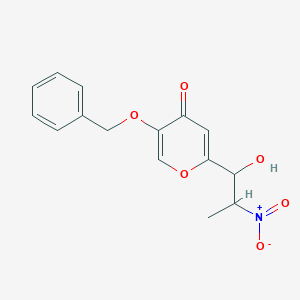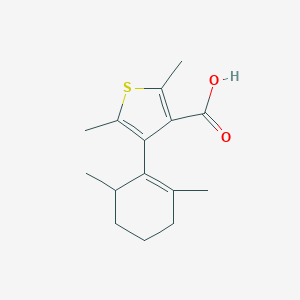
4-Bromo-5-yodo-3-tiofenocarboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-5-iodothiophene-3-carboxylate is an organohalogen compound that belongs to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound is characterized by the presence of both bromine and iodine atoms on the thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Aplicaciones Científicas De Investigación
Methyl 4-bromo-5-iodothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in the development of organic semiconductors, dyes, and polymers.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates for treating various diseases.
Medicine: It is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-5-iodothiophene-3-carboxylate typically involves the halogenation of thiophene derivatives. One common method is the bromination of methyl 5-iodothiophene-3-carboxylate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-bromo-5-iodothiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding thiophene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or toluene.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science .
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-5-iodothiophene-3-carboxylate depends on its specific application. In organic synthesis, it acts as an electrophilic reagent due to the presence of halogen atoms, facilitating nucleophilic substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the structure and functional groups of the derivatives .
Comparación Con Compuestos Similares
Methyl 4-bromo-3-thiophenecarboxylate: Lacks the iodine atom, making it less versatile in certain coupling reactions.
Methyl 5-iodo-3-thiophenecarboxylate: Lacks the bromine atom, which may affect its reactivity in substitution reactions.
Methyl 4-chloro-5-iodothiophene-3-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical behavior and reactivity.
Uniqueness: Methyl 4-bromo-5-iodothiophene-3-carboxylate is unique due to the presence of both bromine and iodine atoms, providing a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts .
Propiedades
IUPAC Name |
methyl 4-bromo-5-iodothiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO2S/c1-10-6(9)3-2-11-5(8)4(3)7/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYCJGXXVFIGRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1Br)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24647-84-5 |
Source


|
| Record name | methyl 4-bromo-5-iodothiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3a,8b-Dihydrofuro[3,4-b][1]benzofuran-1,1,3,3-tetracarbonitrile](/img/structure/B428837.png)
![3,4,10,11-tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene](/img/structure/B428838.png)

![2-methyl-3-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B428844.png)
![9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-2-carbaldehyde](/img/structure/B428846.png)


![2-methyl-3-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B428850.png)

![3a,8b-Dihydro[1]benzothieno[2,3-c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B428853.png)
![2-Methyl-2-[4-(4-pyrimidinyl)phenoxy]propanoic acid](/img/structure/B428854.png)
![6,6,6b-trimethyl-2-thien-3-ylhexahydro-3aH-cyclopropa[e][1,3,2]benzodioxaborole](/img/structure/B428857.png)


